6-Methoxyquinaldine
Overview
Description
6-Methoxyquinaldine is a heterocyclic aromatic compound with the molecular formula C11H11NO. It is a derivative of quinoline, characterized by a methoxy group at the 6th position and a methyl group at the 2nd position on the quinoline ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Mechanism of Action
Target of Action
6-Methoxyquinaldine, also known as 6-Methoxy-2-methylquinoline, has been found to interact with several targets. It has been used as a precursor in the synthesis of compounds that inhibit bacterial DNA gyrase and topoisomerase . These enzymes are essential for DNA replication, and their inhibition can lead to the cessation of bacterial growth.
Mode of Action
The mode of action of this compound is primarily through its interaction with its targets, leading to changes in their function. For instance, when used as a precursor in the synthesis of 3-Fluoro-6-methoxyquinoline derivatives, it inhibits bacterial DNA gyrase and topoisomerase . This inhibition prevents the supercoiling of bacterial DNA, a crucial step in DNA replication, thereby inhibiting bacterial growth .
Biochemical Pathways
This compound affects several biochemical pathways. It has been used in the synthesis of compounds that inhibit tubulin polymerization . Tubulin polymerization is a critical process in cell division, and its inhibition can lead to cell cycle arrest and apoptosis .
Result of Action
The result of this compound’s action can vary depending on the specific derivative synthesized using it as a precursor. For instance, 3-Fluoro-6-methoxyquinoline derivatives can inhibit bacterial growth by targeting DNA gyrase and topoisomerase . Similarly, 5-Amino-2-aroylquinolines, another derivative, can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis .
Biochemical Analysis
Biochemical Properties
6-Methoxyquinaldine has been used in the preparation and characterization of three RNA-specific fluorescent probes (E36, E144, and F22) and their applications in live cell imaging
Cellular Effects
Its use in the preparation of RNA-specific fluorescent probes suggests that it may have some influence on RNA metabolism and gene expression .
Preparation Methods
6-Methoxyquinaldine can be synthesized through several methods. One common method involves the Skraup synthesis, which uses aniline and paraldehyde as starting materials. Another method is the Doebner-von Miller variation of the Skraup reaction, which uses aniline and crotonaldehyde . Industrial production often involves these classical synthesis protocols due to their efficiency and scalability .
Chemical Reactions Analysis
6-Methoxyquinaldine undergoes various chemical reactions, including:
Scientific Research Applications
6-Methoxyquinaldine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
6-Methoxyquinaldine is unique due to its specific substitution pattern on the quinoline ring. Similar compounds include:
Quinoline: The parent compound without any substituents.
2-Methylquinoline: Lacks the methoxy group at the 6th position.
6-Methoxyquinoline: Lacks the methyl group at the 2nd position.
These structural differences influence the chemical reactivity and biological activity of each compound, highlighting the uniqueness of this compound in various applications.
Properties
IUPAC Name |
6-methoxy-2-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-3-4-9-7-10(13-2)5-6-11(9)12-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGJQQFMJKMXJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70148246 | |
Record name | 6-Methoxy-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70148246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1078-28-0 | |
Record name | 6-Methoxy-2-methylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1078-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxyquinaldine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001078280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methoxyquinaldine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15557 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methoxy-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70148246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxy-2-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.801 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-METHOXYQUINALDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC360F525A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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